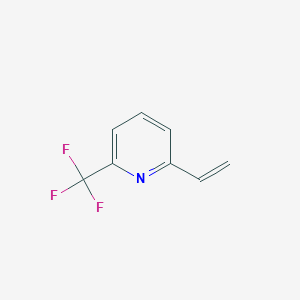

2-Ethenyl-6-(trifluoromethyl)pyridine

Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The incorporation of fluorine into organic molecules, particularly into heterocyclic systems like pyridine, is a cornerstone strategy in modern drug discovery and materials science. nih.govselvita.com The trifluoromethyl group, in particular, is prized for its ability to modulate several key molecular properties, making trifluoromethylpyridines (TFMPs) highly valuable intermediates. researchoutreach.orgresearchoutreach.org

The strong electron-withdrawing nature of the -CF3 group significantly impacts the pyridine ring's electronic landscape. nih.gov This modification can enhance the binding affinity of a molecule to its biological target, improve its metabolic stability by blocking sites susceptible to oxidative metabolism, and increase its lipophilicity, which can facilitate passage through biological membranes. nih.govresearchgate.net The introduction of a -CF3 group is a well-established strategy for creating effective bioisosteres, where a substituent is replaced with another that has similar physical or chemical properties, to enhance a drug's in vitro and in vivo characteristics. nih.govsci-hub.seacs.org

The utility of TFMP derivatives is demonstrated by their presence in numerous commercial products. In the agrochemical sector, compounds like fluazifop-butyl (B166162) (a herbicide) and fluazinam (B131798) (a fungicide) rely on the trifluoromethylpyridine scaffold for their efficacy. nih.govjst.go.jp In pharmaceuticals, the anti-HIV drug Tipranavir incorporates this moiety to achieve its therapeutic effect. researchoutreach.org The synthesis of these valuable scaffolds has been the subject of extensive research, with methods developed for the regioselective introduction of -CF3 groups onto the pyridine ring. chemistryviews.orgchemrxiv.org

Table 1: Comparative Physicochemical Properties of Pyridine vs. 6-(Trifluoromethyl)pyridine (Illustrative Data)

| Property | Pyridine | 6-(Trifluoromethyl)pyridine | Rationale for Change |

|---|---|---|---|

| pKa (of conjugate acid) | ~5.2 | ~1.8 | The strongly electron-withdrawing -CF3 group reduces the electron density on the nitrogen atom, making it a weaker base. |

| Calculated LogP | ~0.65 | ~2.1 | The -CF3 group significantly increases the lipophilicity (hydrophobicity) of the molecule. |

| Dipole Moment | ~2.2 D | ~4.1 D | The high electronegativity of fluorine atoms in the -CF3 group creates a strong dipole moment. |

| Metabolic Stability | Susceptible to oxidation | Generally enhanced | The C-F bond is very strong, and the -CF3 group can shield adjacent positions from metabolic attack. |

Note: The values presented are illustrative and sourced from typical data for these classes of compounds to demonstrate the effects of trifluoromethylation.

Strategic Importance of Ethenyl Functionalization in Heterocyclic Chemistry

The ethenyl (or vinyl) group, -CH=CH₂, is a deceptively simple yet profoundly important functional group in heterocyclic chemistry. Its presence transforms a stable aromatic heterocycle into a versatile monomer and a reactive intermediate for further chemical synthesis. wikipedia.orgnih.gov The strategic placement of a vinyl group on a heterocyclic scaffold like pyridine provides a site for a multitude of chemical transformations that are otherwise difficult to achieve on the unfunctionalized ring.

One of the most significant applications of vinyl heterocycles is in polymerization. wikipedia.org Vinylpyridines are readily polymerized to form high-molecular-weight polymers (polyvinylpyridines). tandfonline.comrsc.orggoogle.com These polymers have found use in diverse applications, from industrial processes like the production of tire-cord binders to advanced materials such as ion-exchange resins and polymer-supported catalysts. wikipedia.orgtandfonline.com

Beyond polymerization, the vinyl group's double bond is a hub of reactivity. It can participate in a wide range of organic reactions, allowing for the elaboration of the heterocyclic core into more complex structures. This reactivity makes vinyl heterocycles key building blocks in synthetic chemistry. researchgate.netnih.govnih.gov The electron-deficient nature of the pyridine ring can influence the reactivity of the attached vinyl group, making it susceptible to specific types of reactions like Michael additions. researchgate.net

Table 2: Key Reactions of the Ethenyl (Vinyl) Group on a Heterocyclic Core

| Reaction Type | Description | Potential Products/Applications |

|---|---|---|

| Polymerization | Chain-growth reaction initiated by radicals or catalysts to form long polymer chains. wikipedia.orgwikipedia.org | Specialty polymers, coatings, ion-exchange resins, material science. tandfonline.com |

| Hydrogenation | Addition of hydrogen across the double bond to form a saturated ethyl group. | Modification of physical and electronic properties; synthesis of saturated derivatives. |

| Halogenation | Addition of halogens (e.g., Br₂, Cl₂) across the double bond. | Functionalized intermediates for substitution or elimination reactions. |

| Hydrohalogenation | Addition of HX (e.g., HBr, HCl) to form a haloethyl substituent. | Intermediates for nucleophilic substitution. |

| Michael Addition | Nucleophilic addition to the β-carbon of the vinyl group, especially when activated. researchgate.net | Carbon-carbon and carbon-heteroatom bond formation; synthesis of functionalized side chains. |

| Heck Coupling | Palladium-catalyzed cross-coupling with aryl or vinyl halides. | Synthesis of stilbene-like structures and conjugated systems. |

| Epoxidation | Oxidation of the double bond to form an epoxide ring. | Chiral synthesis; intermediates for ring-opening reactions. |

| Cycloaddition | Participation in reactions like Diels-Alder to form new ring systems. | Construction of complex polycyclic molecules. |

Research Trajectories and Future Directions for 2-Ethenyl-6-(trifluoromethyl)pyridine Derivatives

The dual functionality of this compound defines its potential research trajectories, pointing toward applications in both materials science and medicinal chemistry. The strategic combination of a metabolically robust, electronically modified pyridine core with a polymerizable and synthetically versatile vinyl group opens up promising avenues for innovation.

In the realm of materials science, derivatives of this compound are prime candidates for the development of advanced functional polymers. Polymerization of this compound would yield a polyvinylpyridine with a -CF3 group on each repeating unit. These fluorinated polymers are expected to exhibit unique properties, including high thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity. Such materials could be valuable in creating specialized coatings, membranes, or as polymer supports in catalysis where the fluorinated environment could influence reaction selectivity and efficiency.

In medicinal and agrochemical research, the molecule serves as a highly valuable scaffold. nih.govjst.go.jp The 6-(trifluoromethyl)pyridine moiety is a proven pharmacophore that can impart desirable properties like enhanced metabolic stability and target affinity. researchoutreach.orgresearchoutreach.org The ethenyl group can be leveraged in several ways:

As a reactive handle: The vinyl group can be used to link the trifluoromethylpyridine core to other bioactive fragments through reactions like Heck coupling or Michael addition, enabling the construction of complex molecules for high-throughput screening. researchgate.net

As a metabolic anchor: The vinyl group can be transformed into other functionalities (e.g., an ethyl, hydroxyethyl, or aminoethyl group) to fine-tune the solubility, polarity, and pharmacokinetic profile of a potential drug candidate.

For covalent modification: The reactive nature of the vinyl group could be exploited in the design of targeted covalent inhibitors, where the molecule forms a permanent bond with its biological target, often leading to increased potency and duration of action.

Future research will likely focus on the efficient synthesis of this compound itself and the exploration of its derivatization. mdpi.com Developing controlled polymerization techniques and exploring the scope of its participation in various coupling and addition reactions will be key to unlocking its full potential as a versatile building block for the next generation of advanced materials and bioactive compounds. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N/c1-2-6-4-3-5-7(12-6)8(9,10)11/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNVMAVEQAQFDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732548 | |

| Record name | 2-Ethenyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259929-68-4 | |

| Record name | 2-Ethenyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Advanced Organic Transformations

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic is significantly amplified by the presence of the trifluoromethyl group, which profoundly influences the ring's susceptibility to attack by electrophiles and nucleophiles.

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. mdpi.com Its strong inductive effect, stemming from the high electronegativity of the three fluorine atoms, drastically reduces the electron density of the pyridine ring. mdpi.comnih.gov This electronic perturbation has several key consequences for the molecule's reactivity.

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the trifluoromethyl-substituted pyridine ring makes it significantly less reactive towards electrophiles compared to pyridine or benzene. youtube.com Reactions like nitration or halogenation, which typically proceed on aromatic systems, would require harsh conditions and are generally disfavored.

Activation towards Nucleophilic Aromatic Substitution (SₙAr): Conversely, the severe electron deficiency makes the ring highly susceptible to attack by nucleophiles. nih.govethernet.edu.et Nucleophiles can attack the carbon atoms of the ring, particularly those at positions ortho and para to the electron-withdrawing group, leading to substitution reactions. youtube.commasterorganicchemistry.com In the case of a related compound, flazasulfuron, the strong electronegativity of the trifluoromethyl moiety was found to trigger intramolecular nucleophilic aromatic substitution. nih.gov

Increased Acidity of Ring Protons: The inductive pull of the -CF₃ group increases the acidity of the C-H bonds on the pyridine ring, making proton abstraction by strong bases more feasible.

The electronic influence of the trifluoromethyl group can be quantified using the Hammett constant, which provides a measure of the electron-donating or electron-withdrawing ability of a substituent.

| Substituent | Hammett Constant (σₚ) | Electronic Effect |

|---|---|---|

| -N(CH₃)₂ (Dimethylamino) | -0.83 | Strongly Electron-Donating |

| -OH (Hydroxy) | -0.37 | Electron-Donating |

| -CH₃ (Methyl) | -0.17 | Weakly Electron-Donating |

| -H (Hydrogen) | 0.00 | Reference |

| -Cl (Chloro) | +0.23 | Weakly Electron-Withdrawing |

| -CN (Cyano) | +0.66 | Strongly Electron-Withdrawing |

| -CF₃ (Trifluoromethyl) | +0.54 | Strongly Electron-Withdrawing nih.gov |

| -NO₂ (Nitro) | +0.78 | Very Strongly Electron-Withdrawing |

While the pyridine ring is deactivated towards electrophiles, the ethenyl (vinyl) group provides a separate, electron-rich site for reactivity. The π-bond of the alkene is a nucleophile and readily undergoes electrophilic addition reactions. Furthermore, this moiety can participate as a 2π-electron component in various cycloaddition reactions. libretexts.org

Electrophilic Addition: The ethenyl group can react with a range of electrophiles (E⁺), such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water under acidic conditions, to form saturated adducts at the side chain. The regioselectivity of this addition can be influenced by the electronic pull of the attached trifluoromethyl-pyridine ring.

Cycloaddition Reactions: The vinyl group is an excellent dienophile for [4+2] Diels-Alder reactions and can participate in other cycloadditions, such as [2+2] and [6+2] processes, to form various cyclic and polycyclic structures. libretexts.orgyoutube.com

[4+2] Cycloaddition (Diels-Alder): 2-Ethenyl-6-(trifluoromethyl)pyridine can react with a conjugated diene. The electron-withdrawing nature of the heterocycle enhances the dienophilic character of the ethenyl group, facilitating the reaction.

[2+2] Photocycloaddition: Under photochemical conditions, the ethenyl group can undergo a [2+2] cycloaddition with another alkene to form a cyclobutane (B1203170) ring. libretexts.orgyoutube.com This method is particularly useful for constructing strained four-membered ring systems. libretexts.org

Radical Reactions and Their Synthetic Utility

Radical-based methods are particularly effective for the functionalization of electron-deficient heterocycles like pyridine, as they are often tolerant of the polar and Lewis basic functionalities that can hinder other reaction types. nih.gov The generation of pyridyl radicals allows for the formation of C-C bonds at specific positions, providing a powerful tool for derivatization.

Single-electron reduction of a corresponding halopyridine (e.g., 2-bromo-6-(trifluoromethyl)pyridine) using a highly reducing photoredox catalyst can selectively generate a pyridyl radical. nih.gov This radical species can then engage with a variety of radical acceptors, such as alkenes, in intermolecular reactions to forge new sp²-sp³ bonds, a transformation that is challenging using traditional transition-metal-catalyzed cross-coupling methods due to competing side reactions. nih.gov Such strategies offer a high degree of functional group compatibility and regioselectivity, making them valuable for late-stage functionalization in complex molecule synthesis. nih.govresearchgate.net

Heterocyclic Annulation and Derivatization Reactions

The inherent reactivity of the substituted pyridine ring and its side chains allows for the construction of more complex, fused heterocyclic systems. These annulation reactions are critical for accessing novel scaffolds with potential applications in medicinal chemistry and materials science.

The pyrazolo[1,5-a]pyridine (B1195680) scaffold is a privileged structure in medicinal chemistry. researchgate.net A common and effective strategy for its synthesis is the intermolecular [3+2] cycloaddition of an N-iminopyridinium ylide with a suitable dipolarophile, such as an alkyne or an electron-deficient alkene. acs.orgorganic-chemistry.org

A plausible synthetic route starting from a precursor like 2-amino-6-(trifluoromethyl)pyridine (B1268507) involves N-amination followed by the generation of an N-iminopyridinium ylide. This ylide is a 1,3-dipole that can then react with a 2π-electron partner in a cycloaddition reaction to construct the fused five-membered pyrazole (B372694) ring, yielding the desired pyrazolo[1,5-a]pyridine core. Various protocols, including metal-free and PIDA-mediated conditions, have been developed to facilitate this transformation. organic-chemistry.org

Terpyridines are highly important ligands in coordination chemistry and materials science. The construction of terpyridine scaffolds often employs classical methods like the Kröhnke synthesis. nih.gov This methodology can be adapted to incorporate trifluoromethyl-substituted pyridines, thereby modulating the electronic properties of the final terpyridine ligand.

For instance, a multicomponent Kröhnke reaction can be used to synthesize 2-trifluoromethyl pyridines from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium (B1175870) acetate. researchgate.net A related strategy involves the reaction of a trifluoromethyl-substituted 2-acetylpyridine (B122185) with an aldehyde and an ammonia (B1221849) source. nih.gov The strong electron-withdrawing nature of the -CF₃ group can influence the reactivity of the precursors and the electrochemical and photophysical properties of the resulting terpyridine complexes. acs.org

N-Arylpyridinium Compound Synthesis and Mechanisms

The synthesis of N-arylpyridinium salts from pyridine derivatives is a significant transformation in organic chemistry. One notable method involves a one-pot, multicomponent reaction that can be applied to derivatives of 2-(trifluoromethyl)pyridine. This approach synthesizes 2-trifluoromethylated N-aryl-substituted pyridiniums from a β-dicarbonyl analogue, an aromatic amine, and a ketone. nih.gov The key step in this process is the formation of a 3-perfluoroalkyl-N,N'-diaryl-1,5-diazapentadiene intermediate, which has been isolated and characterized to provide mechanistic insight. nih.gov

While traditional methods like the Zincke reaction exist for creating N-arylpyridinium salts, they typically involve a two-step process. The Zincke reaction first requires the formation of a highly electrophilic N-(2,4-dinitrophenyl)pyridinium chloride, which is then reacted with an arylamine to yield the desired N-arylpyridinium salt. nih.gov In contrast, modern multicomponent reactions offer a more direct route to these complex structures.

For a substrate like this compound, the N-arylation would involve the direct reaction of the pyridine nitrogen with an arylating agent. The mechanism, catalyzed by a transition metal such as palladium, often involves a catalytic cycle. While direct C-H arylation of pyridine N-oxides has been studied mechanistically, suggesting the involvement of palladium complexes berkeley.edu, the direct N-arylation of the pyridine itself follows a different pathway. The reaction of the pyridine nitrogen atom as a nucleophile with an activated aryl source, often in the presence of a catalyst, leads to the formation of the C-N bond, resulting in the positively charged N-arylpyridinium compound.

| Method | Description | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| Multicomponent Reaction | A one-pot synthesis involving a perfluoro-alkylated derivative, an aromatic amine, and a ketone. | 3-Perfluoroalkyl-N,N'-diaryl-1,5-diazapentadiene | nih.gov |

| Zincke Reaction | A two-step procedure involving amine exchange. | 1-Chloro-2,4-dinitrobenzene, N-(2,4-dinitrophenyl)pyridinium chloride | nih.gov |

Oxidation and Reduction Pathways of Trifluoromethylpyridine Derivatives

The dual presence of a reducible ethenyl group and an oxidizable pyridine ring in this compound allows for selective transformations.

Oxidation:

The pyridine nitrogen in trifluoromethylpyridine derivatives can be oxidized to form a pyridine N-oxide. This transformation is commonly achieved using a peroxy acid, such as 3-chloroperoxybenzoic acid (m-CPBA). researchgate.net The reaction involves the electrophilic attack of the peroxy acid's oxygen atom on the nucleophilic pyridine nitrogen. The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, making the oxidation more challenging compared to unsubstituted pyridines, but the reaction proceeds effectively. The resulting N-oxide can be a valuable intermediate for further functionalization, such as Reissert-Henze reactions to introduce a cyano group adjacent to the nitrogen. researchgate.net

Reduction:

Two primary reduction pathways are available for this compound: reduction of the ethenyl group and reduction of the pyridine ring.

Selective Reduction of the Ethenyl Group: The ethenyl (vinyl) substituent can be selectively reduced to an ethyl group through catalytic hydrogenation. This reaction is typically performed using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. The transformation is highly efficient and chemoselective, leaving the aromatic pyridine ring intact. This process yields 2-ethyl-6-(trifluoromethyl)pyridine, a compound noted in chemical databases. nih.gov

Reduction of the Pyridine Ring: The complete reduction of the pyridine ring to a piperidine (B6355638) ring is a more demanding transformation that requires potent reducing agents or specific catalysts. One method involves using a frustrated Lewis pair catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₅F₅)₃), in a transfer hydrogenation reaction with a hydrogen source like ammonia borane. nih.gov This approach can convert substituted pyridines into the corresponding piperidines with high efficiency and selectivity. nih.gov The mechanism involves the activation of the pyridine by the Lewis acid, followed by hydride transfer to overcome the ring's aromaticity and achieve full saturation. nih.gov

| Transformation | Reagent(s) | Functional Group Affected | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | 3-Chloroperoxybenzoic acid (m-CPBA) | Pyridine Nitrogen | Pyridine N-oxide | researchgate.net |

| Reduction | H₂ / Pd-C | Ethenyl Group | Ethyl-substituted Pyridine | nih.gov |

| Reduction | B(C₅F₅)₃ / Ammonia Borane | Pyridine Ring | Piperidine | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-ethenyl-6-(trifluoromethyl)pyridine at the atomic level. These methods model the molecule's electronic and geometric structure, offering a predictive lens into its chemical nature.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. acs.orgnih.govmdpi.com DFT calculations, often employing hybrid functionals such as B3LYP in conjunction with basis sets like 6-31G* or cc-pVDZ, provide a robust framework for determining the molecule's geometric and electronic properties. mdpi.comnih.gov These analyses can elucidate bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

For this compound, DFT studies would reveal the influence of the electron-withdrawing trifluoromethyl group and the conjugated ethenyl group on the electron density distribution of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not delocalized into the aromatic system, making it available for protonation. researchgate.net The presence of substituents can modulate the electron density on the nitrogen atom and across the ring. researchgate.net DFT calculations can also determine key electronic parameters such as ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and electronic excitation properties. nih.gov

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound (Note: The following data is hypothetical and serves as a representative example of results from DFT calculations for a molecule of this type.)

| Parameter | Predicted Value |

| C-N Bond Length (average) | 1.34 Å |

| C-C Bond Length (pyridine ring, average) | 1.39 Å |

| C-C Bond Length (ethenyl C=C) | 1.34 Å |

| C-CF₃ Bond Length | 1.48 Å |

| C-N-C Bond Angle | 117° |

| C-C-N Bond Angle (average) | 123° |

| Dihedral Angle (Pyridine-Ethenyl) | ~15° |

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a high level of theoretical accuracy for determining molecular geometries and energy profiles. researchgate.net While computationally more demanding than DFT, these methods are valuable for benchmarking and for systems where electron correlation is particularly important. nih.gov

Geometry optimization using ab initio methods would provide a precise determination of the equilibrium structure of this compound. researchgate.net These calculations seek to find the minimum energy conformation on the potential energy surface. The resulting optimized geometry is crucial for subsequent calculations, such as vibrational frequency analysis and the prediction of spectroscopic properties. Furthermore, ab initio methods can be used to map out potential energy surfaces, for instance, by systematically varying the dihedral angle between the ethenyl group and the pyridine ring to understand the rotational energy barrier.

Spectroscopic Property Predictions and Interpretations

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra. These predictions can aid in the analysis of experimental data and the structural elucidation of the compound.

Theoretical vibrational spectra can be simulated using the results of quantum chemical calculations. After a geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to produce a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and method limitations, can be compared with experimental Fourier-transform infrared (FT-IR) spectra. researchgate.netnih.gov

For this compound, the simulated FT-IR spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. These would include C-H stretching from the ethenyl and pyridine moieties, C=C and C=N stretching within the aromatic system, and strong absorption bands associated with the C-F stretching of the trifluoromethyl group. The analysis of these vibrational modes, aided by potential energy distribution (PED) calculations, allows for a detailed assignment of the experimental FT-IR spectrum. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for Key Modes in this compound (Note: The following data is hypothetical and serves as a representative example of results from vibrational frequency calculations.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Ethenyl C-H Stretch | 3080-3020 |

| Pyridine Ring C=C/C=N Stretch | 1600-1450 |

| Ethenyl C=C Stretch | ~1630 |

| C-F Stretch (asymmetric) | ~1300 |

| C-F Stretch (symmetric) | ~1150 |

| C-H Out-of-Plane Bend | 950-750 |

Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts have become a standard tool in chemical research for verifying and predicting molecular structures. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is commonly employed to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then referenced against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) to yield the chemical shifts.

For this compound, ¹H NMR calculations would predict the chemical shifts for the protons on the pyridine ring and the ethenyl group. The proximity of the electronegative nitrogen and the trifluoromethyl group would be expected to shift the adjacent ring protons downfield. youtube.com ¹³C NMR calculations would provide the chemical shifts for all carbon atoms, with the carbon of the CF₃ group showing a characteristic quartet in a proton-coupled spectrum due to coupling with the fluorine atoms. ¹⁹F NMR is particularly important for fluorinated compounds, and calculations would predict a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group, with its chemical shift being highly sensitive to the electronic environment. The agreement between calculated and experimental NMR spectra can provide strong evidence for the proposed structure. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. nwpu.edu.cn For this compound, a key conformational feature is the rotation of the ethenyl group relative to the plane of the pyridine ring.

By systematically varying the dihedral angle of the C(ring)-C(ethenyl)-C=C bond and calculating the energy at each step, a one-dimensional potential energy scan can be generated. This energy landscape reveals the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. nwpu.edu.cn It is generally expected that a near-planar conformation, which allows for maximum conjugation between the ethenyl group and the pyridine ring, would be energetically favorable. However, steric hindrance between the vinyl protons and the adjacent ring proton or the bulky trifluoromethyl group could lead to a slightly twisted, non-planar ground state conformation. The energy barrier to rotation provides insight into the flexibility of the molecule at different temperatures. nih.govrsc.org

Reaction Pathway Elucidation and Transition State Modeling

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding and optimizing chemical syntheses. For this compound, computational methods, particularly Density Functional Theory (DFT), can be employed to model its formation and subsequent reactions.

Theoretical studies on the formation of substituted pyridines, such as the synthesis of pyridyl-cholestane derivatives, have demonstrated the power of DFT in mapping out complete reaction mechanisms. nih.gov These studies involve calculating the Gibbs free energy, frontier molecular orbitals (FMOs), and other physicochemical parameters for all reactants, intermediates, and transition states. nih.gov

A hypothetical reaction pathway for the synthesis of this compound could be modeled to identify the rate-determining step and optimize reaction conditions. For instance, in a multi-component reaction, the computational analysis would likely investigate steps such as condensation, cyclization, and aromatization. nih.gov By calculating the activation energy for each step, the kinetically most challenging part of the reaction can be pinpointed. nih.gov

Table 1: Hypothetical DFT Calculation Results for a Key Reaction Step

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Reactant Complex | 0.00 | 15.20 | N/A |

| Transition State 1 | 25.60 | 40.10 | -350.4 |

| Intermediate | -5.30 | 8.90 | N/A |

| Transition State 2 | 18.90 | 32.50 | -210.7 |

| Product Complex | -15.80 | -2.10 | N/A |

This table represents hypothetical data for illustrative purposes.

Molecular Matched Pair Analyses for Substituent Effects

Molecular Matched Pair Analysis (MMPA) is a powerful cheminformatics technique used to understand how small, specific structural changes in a molecule affect its properties. wikipedia.org This method is particularly useful in medicinal chemistry for optimizing properties like biological activity and toxicity. wikipedia.orgnih.gov MMPA identifies pairs of molecules that differ by a single, well-defined structural transformation, allowing for a direct correlation between that change and an observed property. wikipedia.org

Studies on substituted pyridines have shown that substituents significantly impact properties like electron density on the pyridine nitrogen, which in turn affects its ability to coordinate with metal ions. researchgate.net The type and position of the substituent are crucial. researchgate.netrsc.org For example, electron-withdrawing groups can have a pronounced effect on the electronic nature of the pyridine ring. nih.gov

Table 2: Hypothetical Molecular Matched Pair Analysis for Pyridine Derivatives

| Molecule 1 | Molecule 2 | Transformation | Property Change (ΔpKa) |

| Pyridine | 2-Ethenylpyridine | H → -CH=CH₂ | -0.5 |

| Pyridine | 2-(Trifluoromethyl)pyridine | H → -CF₃ | -2.8 |

| 2-Ethenylpyridine | This compound | H → -CF₃ (at position 6) | -2.7 |

| 2-(Trifluoromethyl)pyridine | This compound | H → -CH=CH₂ (at position 6) | -0.4 |

This table contains hypothetical pKa data to illustrate the principles of MMPA.

This analysis would allow researchers to quantify the electronic impact of adding a vinyl group versus a trifluoromethyl group. The strongly electron-withdrawing nature of the trifluoromethyl group would be expected to significantly decrease the basicity (pKa) of the pyridine nitrogen compared to the less impactful ethenyl group. These computational insights can guide the design of new molecules with tailored electronic properties. nih.govscilit.com

Polymer Chemistry and Advanced Materials Science Applications

Homopolymerization of 2-Ethenyl-6-(trifluoromethyl)pyridine

The polymerization of this compound would likely be achievable through several modern polymerization techniques. The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to play a crucial role in the reactivity of the vinyl group.

Controlled Radical Polymerization Methodologies (e.g., ATRP, RAFT)

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful tools for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Atom Transfer Radical Polymerization (ATRP) of vinylpyridines is a well-documented process. For this compound, an ATRP system would typically involve a transition metal catalyst, often a copper complex with a nitrogen-based ligand, and an alkyl halide initiator. The trifluoromethyl group's electron-withdrawing effect would likely influence the stability of the propagating radical, potentially affecting the polymerization kinetics. It is conceivable that ligands such as tris(2-pyridylmethyl)amine (B178826) (TPMA) or N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) could be employed to mediate the polymerization. nih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offers another versatile route. This method relies on a chain transfer agent, typically a thiocarbonylthio compound, to control the polymerization. The choice of RAFT agent is critical and would need to be tailored to the specific reactivity of the trifluoromethyl-substituted vinylpyridine monomer. The synthesis of block copolymers containing poly(4-vinyl pyridine) has been successfully achieved using RAFT, suggesting that similar strategies could be applied to this compound to create well-defined block architectures. mdpi.com

A hypothetical ATRP of this compound is presented in the table below, based on typical conditions for related monomers.

| Parameter | Hypothetical Condition |

| Monomer | This compound |

| Initiator | Ethyl α-bromoisobutyrate |

| Catalyst | CuBr |

| Ligand | PMDETA |

| Solvent | Anisole or Toluene |

| Temperature | 60-90 °C |

Anionic Polymerization Approaches

Anionic polymerization is highly sensitive to the electronic nature of the monomer. The electron-withdrawing trifluoromethyl group on the pyridine (B92270) ring would be expected to make the vinyl group more susceptible to nucleophilic attack, thus favoring anionic polymerization. rsc.org The polymerization of 2-vinylpyridine (B74390) is a classic example of a living anionic polymerization, and it is plausible that this compound could also be polymerized in a controlled manner using anionic initiators like organolithium compounds. researchgate.net

However, the presence of the trifluoromethyl group could also introduce potential side reactions, and careful control of reaction conditions, such as low temperatures, would be necessary to achieve a living polymerization.

Copolymerization Strategies with Ethenyl-Pyridine Derivatives

The true potential of this compound may lie in its use as a comonomer to create functional copolymers with tailored properties.

Alternating Copolymer Synthesis with Electron-Donating Monomers

The strong electron-deficient character of this compound makes it an excellent candidate for alternating copolymerization with electron-rich monomers. This type of copolymerization often proceeds via the formation of a charge-transfer complex between the two monomers. Monomers such as styrene (B11656) or its electron-rich derivatives could potentially form alternating copolymers with this compound. Such alternating structures can exhibit unique properties distinct from their random or block copolymer counterparts. researchgate.netrsc.org

Block Copolymer Architectures and Multicomponent Polymerizations

The synthesis of block copolymers incorporating this compound segments could lead to novel amphiphilic or functional materials. mdpi.com For instance, a block copolymer comprising a hydrophobic block and a hydrophilic block containing the trifluoromethylpyridine units could self-assemble into interesting nanostructures in solution. Sequential monomer addition in a living polymerization, such as anionic polymerization or CRP, would be the primary method for constructing such architectures.

Multicomponent polymerizations, where three or more monomers are polymerized together, could also be explored to create complex polymer chains with a precise arrangement of functional groups derived from this compound and other ethenyl-pyridine derivatives.

Functional Polymers and Their Potential Applications

Polymers derived from this compound are expected to possess a unique combination of properties stemming from both the pyridine ring and the trifluoromethyl group.

The pyridine moiety offers a site for post-polymerization modification, such as quaternization to create polyelectrolytes, or for coordination with metal ions, leading to the formation of metallopolymers. These materials could find applications in catalysis, sensing, or as responsive materials.

The presence of the trifluoromethyl group is anticipated to impart several desirable characteristics to the polymer, including:

Low Surface Energy: Fluorinated polymers are known for their low surface energy, leading to hydrophobic and oleophobic properties. This could be beneficial for creating anti-fouling or self-cleaning surfaces.

Unique Dielectric Properties: The polarity of the C-F bond can influence the dielectric constant of the material, making it potentially useful in electronic applications.

A hypothetical comparison of properties between a standard poly(2-vinylpyridine) and a homopolymer of this compound is outlined below.

| Property | Poly(2-vinylpyridine) | Poly(this compound) (Hypothetical) |

| Glass Transition Temp. (Tg) | ~104 °C | Potentially Higher |

| Surface Energy | Moderate | Low |

| Chemical Reactivity | Reactive at Pyridine Nitrogen | Similar reactivity at Pyridine Nitrogen |

| Solubility | Soluble in polar organic solvents | Potentially altered solubility profile |

Based on a comprehensive search of available scientific literature and patent databases, there is currently no specific information regarding the applications of the chemical compound This compound in the fields of polymer chemistry and advanced materials science as outlined in the user's request.

Searches for this compound in the context of lithography and optics, polymer electrolyte membranes and battery technologies, adsorbent materials and nanocomposite formulations, and surface modification techniques did not yield any relevant research findings or data.

The scientific literature extensively covers related compounds, such as other derivatives of trifluoromethylpyridine and various vinylpyridines. For instance, trifluoromethylpyridines are recognized as important intermediates in the development of agrochemical and pharmaceutical compounds. Similarly, polymers based on vinylpyridine have been investigated for a range of applications. However, the specific combination of both an ethenyl (vinyl) group and a trifluoromethyl group at the 2 and 6 positions of the pyridine ring, respectively, does not appear in the context of the requested applications in the available literature.

Therefore, it is not possible to provide an article on the polymer chemistry and advanced materials science applications of "this compound" as specified in the provided outline due to the absence of published research on this particular compound in those areas.

Table of Compounds Mentioned

Since no article could be generated, a table of compounds is not applicable. If research on "this compound" is published in the future, a similar search would be able to provide the requested information.

Catalytic Applications and Ligand Design

2-Ethenyl-6-(trifluoromethyl)pyridine as a Ligand Precursor

This compound is not typically used as a direct ligand in catalysis. Instead, its significance lies in its potential to be transformed into more elaborate ligand structures. The vinyl group is particularly amenable to a variety of chemical modifications. For instance, it can be a key starting point for creating chiral pyridine-oxazoline (PyOX) ligands, a class of privileged C,N-ligands in asymmetric catalysis. The synthesis often involves the conversion of the vinyl group to a suitable functional group that can then be cyclized with a chiral amino alcohol.

The trifluoromethyl (-CF3) group on the pyridine (B92270) ring at the 6-position, opposite the nitrogen atom's coordination site, exerts a strong electron-withdrawing effect. researchoutreach.org This electronic perturbation is critical for several reasons:

Modulation of Lewis Basicity: It decreases the electron density on the pyridine nitrogen, altering its donor strength to the metal center. This can influence the stability of the resulting metal complex and the reactivity of the catalytic center. acs.org

Enhanced Catalyst Stability: In some systems, particularly those involving high-oxidation-state intermediates or demanding reaction conditions, the presence of electron-withdrawing groups like -CF3 can enhance the thermal stability of the catalyst and prolong its lifetime. researchgate.net

Tuning Redox Potentials: The electronic nature of the ligand can affect the redox potential of the metal center, which is crucial for catalytic cycles involving oxidative addition and reductive elimination steps, such as in cross-coupling reactions.

Transition Metal Catalysis with Pyridine-Based Ligands

Pyridine and its derivatives are ubiquitous ligands in transition metal catalysis. Their ability to form stable complexes with a wide range of metals, combined with the ease of tuning their steric and electronic properties through substitution, makes them highly versatile. acs.org Ligands derived from precursors like this compound are employed in numerous critical transformations.

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. The performance of these catalysts is heavily dependent on the supporting ligands. Pyridine-based ligands have proven effective in many of these transformations. acs.orgnih.gov

The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, benefits from palladium catalysts supported by pyridine-based ligands. The electronic properties of the pyridine ligand can influence catalytic efficiency. For instance, an increase in reaction yield has been observed when using Pd(II) complexes with more basic pyridine ligands, though steric factors also play a significant role. acs.org The introduction of a strong electron-withdrawing group like a trifluoromethyl group can impact the transmetalation and reductive elimination steps of the catalytic cycle. acs.orgyoutube.comacs.orgyoutube.com

The Heck reaction , coupling an unsaturated halide with an alkene, is another cornerstone of Pd-catalysis. nih.govyoutube.com N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands are common, but pyridine-containing ligands have also been successfully employed. acs.orgnih.govrsc.org The stability and activity of the palladium catalyst can be fine-tuned by substituents on the pyridine ring. Research has shown that palladium complexes with pyridine ligands can serve as efficient precatalysts for Heck reactions involving a range of aryl bromides and chlorides. acs.orgnih.gov

| Reaction | Substrates | Catalyst/Ligand | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromoacetophenone + Phenylboronic acid | [Pd(4-CN-py)2Cl2] | K2CO3, DMF/H2O, 100 °C | 98% | acs.org |

| Suzuki-Miyaura | 4-Chlorotoluene + Phenylboronic acid | [Pd(4-MeO-py)2Cl2] | K2CO3, DMF/H2O, 100 °C | 92% | acs.org |

| Heck | Iodobenzene + Styrene (B11656) | [Pd(py)2Cl2] | NaOAc, NMP, 140 °C | 99% | acs.org |

| Heck-type | Secondary CF3-alkyl bromide + Styrene | Pd(OAc)2 / Ligand | Cs2CO3, Dioxane, 80 °C | 88% | nih.gov |

Pyridine-oxazoline (PyOX) ligands are a prominent class of chiral N,N-bidentate ligands that have gained significant popularity in asymmetric catalysis. researchgate.netrsc.org These ligands are readily synthesized from chiral β-amino alcohols, and their modular nature allows for extensive tuning of both the oxazoline (B21484) and pyridine moieties. acs.org The incorporation of a trifluoromethyl group on the pyridine ring, as would be possible using this compound as a precursor, can lead to highly active and selective catalysts. acs.orgnih.gov

Metal complexes of chiral PyOX ligands are powerful catalysts for a variety of enantioselective addition reactions. A notable example involves the use of a palladium(II) complex of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole. This catalyst has demonstrated high activity and enantioselectivity in the addition of arylboronic acids to cyclic N-sulfonylketimines, yielding chiral benzosultams, which are compounds with interesting biological properties. acs.org Lanthanide complexes with chiral pyridine-bis(oxazoline) (pyBOX) ligands have also been effectively used in enantioselective nitro-Michael addition reactions. researchgate.net

| Arylboronic Acid | N-Sulfonylketimine | Catalyst System | Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | N-Benzoyl saccharin | [Pd((S)-CF3-PyOX)(TFA)]2 | 99% | 95% | acs.org |

| 4-Methoxyphenylboronic acid | N-Benzoyl saccharin | [Pd((S)-CF3-PyOX)(TFA)]2 | 99% | 96% | acs.org |

| 4-Fluorophenylboronic acid | N-Benzoyl saccharin | [Pd((S)-CF3-PyOX)(TFA)]2 | 98% | 94% | acs.org |

| 3-Thienylboronic acid | N-Benzoyl saccharin | [Pd((S)-CF3-PyOX)(TFA)]2 | 99% | 93% | acs.org |

The development of robust and recyclable catalytic systems is a major goal in sustainable chemistry. Continuous flow processing offers significant advantages in this regard, including enhanced safety, scalability, and process control. PyOX ligands have been successfully integrated into flow chemistry setups. rsc.orguniv-nantes.frresearchgate.net Specifically, the (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole ligand has been immobilized on a polymer support. acs.org While the anchored catalyst showed a slight decrease in enantioselectivity compared to its homogeneous counterpart, it exhibited excellent stability, allowing for numerous consecutive reaction cycles in a packed-bed reactor. This demonstrates the potential for developing efficient and sustainable flow systems for the continuous production of enantiomerically enriched compounds. acs.org

In the late 1990s, a major breakthrough in olefin polymerization was the discovery of highly active iron and cobalt catalysts supported by 2,6-bis(imino)pyridyl (or pyridine-bis(imine), PDI) ligands. acs.orgrsc.orgnih.govresearchgate.netacs.orgscilit.com These earth-abundant metal catalysts provide a cost-effective and less toxic alternative to traditional late transition metal systems. The activity and properties of the resulting polyolefins are highly dependent on the structure of the PDI ligand.

The introduction of electron-withdrawing trifluoromethyl groups onto the aryl substituents of the PDI ligand has a profound impact on catalytic performance. researchgate.net Research has demonstrated that both iron and cobalt complexes featuring PDI ligands with ortho-CF3 groups exhibit significantly higher activities for olefin oligomerization and polymerization compared to their non-fluorinated analogues. researchgate.net This enhancement is attributed to improved catalyst stability and longer lifetimes. In one study, a cobalt catalyst with both o-CF3 and o-F substituents was more active than its iron counterpart, selectively dimerizing α-olefins like propene and 1-butene (B85601) at very high rates. researchgate.net

| Metal | Substituents on Ligand Aryl Group | Co-catalyst | Activity (g mmol-1 h-1 bar-1) | Reference |

|---|---|---|---|---|

| Co | 2,6-di-isopropyl | MAO | 4,000 | researchgate.net |

| Co | 2-fluoro, 6-trifluoromethyl | MAO | >100,000 | researchgate.net |

| Fe | 2,6-di-isopropyl | MAO | 43,000 | researchgate.net |

| Fe | 2-fluoro, 6-trifluoromethyl | MAO | 60,000 | researchgate.net |

Organometallic Chemistry of Trifluoromethylpyridines in Catalysis

Synthesis and Reactivity of Metal Complexes

The synthesis of metal complexes involving pyridyl ligands is a well-established area of coordination chemistry. Typically, the nitrogen atom of the pyridine ring readily coordinates to a metal center. For this compound, complexation would likely proceed through the pyridyl nitrogen, forming complexes with a variety of transition metals. The synthesis often involves the reaction of the ligand with a suitable metal precursor, such as a metal halide or an organometallic precursor, in an appropriate solvent. mdpi.com

The reactivity of the resulting complexes is anticipated to be a hybrid of the characteristics observed for vinylpyridine and trifluoromethylpyridine complexes. The vinyl group can participate in various catalytic transformations, including polymerization, hydrogenation, and C-C bond-forming reactions. For example, ruthenium-catalyzed deoxygenative alkylation has been demonstrated with various vinylpyridines, showcasing the reactivity of the vinyl moiety when coordinated to a metal center. rsc.orgnih.gov The trifluoromethyl group, being a strong electron-withdrawing substituent, would render the pyridine ring more electron-deficient. This increased electrophilicity can enhance the stability of the metal-ligand bond and influence the reactivity at the metal center.

The interplay between the ethenyl and trifluoromethyl substituents is crucial. The electron-withdrawing CF3 group can enhance the susceptibility of the vinyl group to nucleophilic attack in certain catalytic cycles. Conversely, the ethenyl group's ability to engage in π-backbonding with the metal center can be modulated by the electronic pull of the CF3 group.

Table 1: Examples of Reactions Involving Related Pyridine Ligands

| Ligand Type | Metal | Reaction Type | Product Type | Reference |

| Vinylpyridines | Ruthenium | Deoxygenative Alkylation | β-Alkylated Pyridines | rsc.orgnih.gov |

| 2-Vinylpyridine (B74390) | Platinum(II) | Oxidative Addition | Cycloplatinated(IV) complexes | nih.gov |

| Substituted Pyridines | Palladium(II) | Suzuki-Miyaura Coupling | Biaryls | acs.org |

| Substituted Pyridines | Palladium(II) | Heck Coupling | Substituted Alkenes | acs.org |

| Pyridine-2-carbothioamides | Ru(II), Os(II), Rh(III), Ir(III) | Ligand Exchange | Anticancer Agents | mdpi.com |

This table presents data for analogous ligand systems to infer the potential reactivity of this compound complexes.

Non-innocent Ligand Behavior and Redox Properties

A "non-innocent" ligand is one where the oxidation state of the coordinated ligand is ambiguous, and the ligand can actively participate in the redox chemistry of the complex. rsc.org Pyridine ligands themselves are not typically considered non-innocent in the classical sense. However, the substituents on the pyridine ring can impart redox activity.

The presence of the ethenyl group in this compound introduces a potential site for redox changes within the ligand framework. The vinyl group can, in principle, be oxidized or reduced during a catalytic cycle, which would classify the ligand as non-innocent. This behavior is contingent on the specific metal center and the reaction conditions.

The trifluoromethyl group significantly influences the redox properties of the metal complex. The strong electron-withdrawing nature of the CF3 group makes the ligand a better π-acceptor. This facilitates the stabilization of electron-rich metal centers in lower oxidation states. Consequently, the redox potentials of the metal center are shifted. For instance, the reduction of the metal center becomes more favorable (less negative potential), while its oxidation becomes more difficult (more positive potential).

Studies on rhodium complexes with substituted bipyridyl ligands have demonstrated that electron-withdrawing groups can significantly tune the redox properties of the complex. researchgate.net Although not a direct analogue, this highlights the profound electronic influence of such substituents. The combination of the ethenyl group's potential redox activity and the trifluoromethyl group's strong electronic pull suggests that complexes of this compound could exhibit interesting and tunable redox behaviors, making them potentially valuable in redox-based catalysis.

Table 2: Expected Influence of Substituents on Redox Properties

| Substituent | Electronic Effect | Impact on Metal Center | Potential Ligand Behavior |

| -CH=CH2 (Ethenyl) | π-donating, potential redox site | Can engage in π-backbonding | Potentially non-innocent through vinyl group redox chemistry |

| -CF3 (Trifluoromethyl) | Strong σ-withdrawing, π-accepting | Stabilizes lower oxidation states, increases metal's Lewis acidity | Modulates redox potential of the metal center |

This table provides a qualitative summary of the expected electronic effects of the substituents on the organometallic chemistry of the target compound.

Derivatization and Synthetic Modifications for Broader Academic Research Pursuits

Peptide Conjugation and Bioconjugation Strategies

The covalent attachment of small molecules to biological macromolecules like peptides and proteins, known as bioconjugation, is a fundamental tool in chemical biology and drug development. While the literature specifically detailing the use of 2-ethenyl-6-(trifluoromethyl)pyridine in peptide conjugation strategies is not extensive, the functional groups present on the molecule suggest potential avenues for such applications.

The ethenyl group offers a reactive handle for several conjugation chemistries. For instance, it could potentially participate in thiol-ene "click" reactions with cysteine residues on a peptide. Furthermore, strategies involving the conjugation of electron-deficient, fluorinated moieties to tyrosine residues have been explored, highlighting a potential, though not directly demonstrated, application for highly functionalized pyridine (B92270) derivatives in this area. nih.gov Phenyl-1,2,4-triazoline-3,5-diones (PTADs), for example, are used for their chemoselectivity towards tyrosine residues over a wide pH range. nih.gov The development of non-aqueous bioconjugation methods has also broadened the scope for conjugating molecules that might otherwise be unstable in aqueous environments. nih.gov

Supramolecular Assembly and Coordination Polymer Formation

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows the molecule to act as a ligand in the formation of coordination complexes and polymers. While specific studies focusing on the supramolecular assembly of this compound are not widely documented, research on structurally related trifluoromethyl-substituted pyridine ligands provides significant insight.

For example, trifluoromethyl-pyridine carboxylic acid isomers have been shown to form distinct coordination complexes with zinc(II), where the coordination mode (chelating vs. monodentate) is influenced by the isomer's structure. rsc.org Similarly, more complex ligands featuring trifluoromethyl-substituted pyridine units, such as 2,6-bis[bis(3,5-bis(trifluoromethyl)phenyl)phosphinoylmethyl]pyridine 1-oxide, have been synthesized and successfully used to form coordination complexes with lanthanide ions. nih.gov The coordination polymerization of other polar vinyl heteroaromatic monomers, such as 2-vinylpyridine (B74390), is an established method for creating functional polymers, although the Lewis basicity of the pyridine nitrogen can sometimes be challenging for certain catalysts. rsc.orgmdpi.com The ethenyl group on this compound provides a secondary functional site that could be used for post-coordination polymerization or cross-linking, allowing for the creation of complex, multi-dimensional supramolecular structures.

Utility as Building Blocks in Specialized Synthetic Chemistry

The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a widely used strategy in modern chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net Consequently, trifluoromethylpyridines (TFMPs) are recognized as highly valuable building blocks for the synthesis of complex target molecules. researchgate.netresearchgate.net The pyridine skeleton itself is a key structural unit in countless natural products, pharmaceuticals, and functional materials. orgsyn.org The combination of the pyridine ring, a trifluoromethyl group, and a reactive vinyl handle makes this compound a potent and versatile synthetic intermediate.

Trifluoromethylpyridine derivatives are of significant importance in the agrochemical industry, forming the core of numerous herbicides, insecticides, and fungicides. researchgate.netnih.govresearchoutreach.org Since 1990, there has been a notable increase in the development of agrochemicals containing the 6-trifluoromethyl-substituted pyridine moiety. nih.govjst.go.jp

The compound this compound serves as a versatile precursor in this field. Its vinyl group can be readily transformed into a variety of other functional groups. For example, oxidation can convert the vinyl group to an aldehyde or a carboxylic acid, while reduction can yield an ethyl group. This synthetic flexibility allows access to a wide range of derivatives for screening and development. A prominent example of a commercial agrochemical built upon this scaffold is the insecticide Sulfoxaflor, which is based on a 6-(trifluoromethyl)pyridine structure and works by targeting sap-feeding pests. researchoutreach.org The synthesis of such compounds often involves the condensation of a key trifluoromethyl-containing building block. researchoutreach.org

Below is a table of representative agrochemicals that contain a trifluoromethylpyridine core, illustrating the importance of this structural class.

| Agrochemical | Compound Class | Target Moiety | Reference |

|---|---|---|---|

| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine | researchoutreach.org |

| Fluazinam (B131798) | Fungicide | 5-(Trifluoromethyl)pyridine | researchoutreach.org |

| Flonicamid | Insecticide | 4-(Trifluoromethyl)pyridine | researchoutreach.org |

| Fluazifop-butyl (B166162) | Herbicide | 5-(Trifluoromethyl)pyridine | nih.gov |

| Dithiopyr (B166099) | Herbicide | 3,5-bis(Trifluoromethyl)pyridine (derived) | jst.go.jp |

| Pyroxsulam | Herbicide | 4-(Trifluoromethyl)pyridine | nih.gov |

In parallel with its role in agrochemicals, the trifluoromethylpyridine scaffold is a cornerstone in pharmaceutical research. researchgate.net The inclusion of fluorine is known to positively modulate a molecule's pharmacokinetic and pharmacodynamic properties. orgsyn.org Several approved drugs and numerous clinical candidates contain a TFMP moiety. researchgate.netjst.go.jp

The 6-(trifluoromethyl)pyridine substructure is present in developmental drugs such as Tavapadon. researchgate.net Tavapadon, a partial agonist for dopamine (B1211576) D1/D5 receptors, incorporates a 6-(trifluoromethyl)nicotinaldehyde fragment, a structure accessible through the modification of a precursor like this compound. researchgate.net The synthesis of such complex molecules relies on the availability of versatile building blocks that allow for the systematic introduction of different functional groups to optimize biological activity. The this compound molecule, with its distinct points of reactivity, is an ideal candidate for inclusion in synthetic libraries aimed at drug discovery.

The following table lists examples of pharmaceutical agents or research compounds that feature a trifluoromethylpyridine core.

| Compound Name | Therapeutic Area / Target | Key Structural Moiety | Reference |

|---|---|---|---|

| Tavapadon (CVL-751) | Dopamine D1/D5 Receptor Agonist | 6-(Trifluoromethyl)nicotinaldehyde | researchgate.net |

| Doravirine | Non-nucleoside reverse transcriptase inhibitor (HIV) | 3-(Trifluoromethyl)-2-pyridone | ossila.com |

| ML267 | Inhibitor of Bacterial Phosphopantetheinyl Transferase | 3-Chloro-5-(trifluoromethyl)pyridine | orgsyn.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Ethenyl-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves introducing the trifluoromethyl group via halogen exchange reactions. For example, substituting chlorine in 2-chloro-6-(trifluoromethyl)pyridine with a vinyl group using palladium-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura reactions) . Solvent choice (e.g., DMF or THF) and temperature (60–100°C) critically affect reaction efficiency. Catalytic systems like Pd(PPh₃)₄ are preferred for their stability under anhydrous conditions . Yield optimization requires monitoring by TLC or GC-MS to track intermediate formation.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Analyze coupling patterns (e.g., vinyl proton splitting) and fluorine-carbon coupling (²JCF ~35 Hz) .

- X-ray crystallography : Resolve spatial arrangement of the trifluoromethyl and ethenyl groups (see analogous pyridine derivatives in for crystallographic protocols) .

- FT-IR : Identify C-F stretches near 1100–1200 cm⁻¹ and vinyl C=C stretches at ~1600 cm⁻¹ .

Q. What are the stability considerations for handling this compound under laboratory conditions?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group. Avoid exposure to moisture or strong bases, which may degrade the ethenyl moiety. LC-MS purity checks (>95%) are recommended post-synthesis .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The strong electron-withdrawing nature of CF₃ deactivates the pyridine ring, directing nucleophiles to the meta position. Kinetic studies using Hammett plots (σₚ values) can quantify substituent effects. For example, compare reaction rates with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO) . Computational modeling (DFT) further predicts charge distribution and transition states .

Q. What strategies mitigate competing side reactions (e.g., polymerization) during functionalization of the ethenyl group?

- Methodological Answer :

- Use radical inhibitors (e.g., BHT) in free-radical reactions.

- Optimize stoichiometry of dienophiles in Diels-Alder reactions to avoid oligomerization.

- Monitor reaction progress via in-situ Raman spectroscopy to detect undesired intermediates .

Q. How can this compound be integrated into bioactive molecule design?

- Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity, making it valuable in drug candidates. For example:

- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence polarization.

- SAR studies : Modify the ethenyl group to acrylamides or epoxides and evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines) .

Q. What computational tools are effective for predicting the physicochemical properties of this compound derivatives?

- Methodological Answer :

- LogP calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients.

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., receptors in ) .

- QSPR models : Corrogate substituent effects with experimental data (e.g., solubility in acetonitrile/water mixtures) .

Data Contradictions and Resolution

Q. How to address discrepancies in reported reaction yields for trifluoromethylpyridine derivatives?

- Methodological Answer : Variability often arises from trace moisture or oxygen. Replicate experiments under strictly anhydrous/anaerobic conditions (glovebox). Cross-validate yields using HPLC with internal standards (e.g., biphenyl) .

Q. Why do some studies report conflicting biological activities for similar trifluoromethylpyridine analogs?

- Methodological Answer : Differences in assay conditions (e.g., serum concentration, cell passage number) may alter results. Standardize protocols via OECD guidelines. Use isogenic cell lines and include positive controls (e.g., doxorubicin) to normalize data .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.